

Comprehensive literature review on Acetic acid, (hydroxyimino)-, (Z)-

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acetic acid, (hydroxyimino)-, (Z)-*

Cat. No.: *B12441912*

[Get Quote](#)

A Comprehensive Technical Review of (Z)-Acetic Acid, (hydroxyimino)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Acetic acid, (hydroxyimino)-, also known as glyoxylic acid oxime, is a versatile organic compound with the chemical formula $C_2H_3NO_3$. Its structure, featuring both a carboxylic acid and an oxime functional group, makes it a valuable building block in organic synthesis and a ligand in coordination chemistry. This technical guide provides a comprehensive review of its physicochemical properties, synthesis, and known biological activities, with a focus on its potential applications in drug development.

Physicochemical Properties

(Z)-Acetic acid, (hydroxyimino)- is a white crystalline solid. Its key physicochemical properties are summarized in the table below, compiled from various sources.[\[1\]](#)

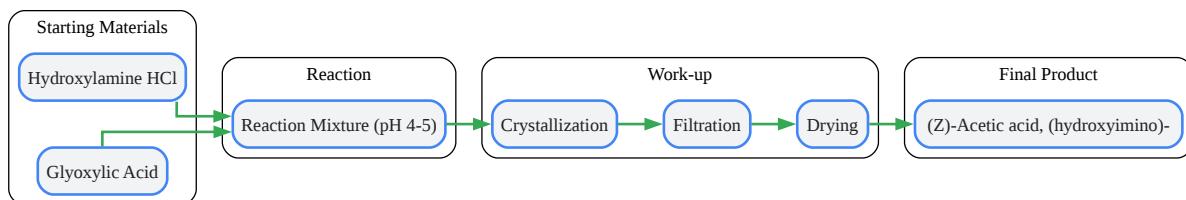
Property	Value
Molecular Formula	C ₂ H ₃ NO ₃
Molecular Weight	89.05 g/mol [1]
CAS Number	3545-80-0
Appearance	White crystalline solid
Melting Point	138-140 °C (decomposes)
Solubility	Soluble in water and polar organic solvents
pKa	~2.9
logP	-0.85 (estimated)

Synthesis and Experimental Protocols

Several methods for the synthesis of (Z)-Acetic acid, (hydroxyimino)- have been reported. The most common approach involves the reaction of glyoxylic acid with hydroxylamine.

Synthesis from Glyoxylic Acid and Hydroxylamine Hydrochloride

This method is widely used due to the commercial availability of the starting materials.


Experimental Protocol:

- Dissolve glyoxylic acid (1 equivalent) in water.
- Add a solution of hydroxylamine hydrochloride (1 equivalent) in water to the glyoxylic acid solution.
- Adjust the pH of the reaction mixture to approximately 4-5 using a suitable base (e.g., sodium hydroxide or sodium carbonate).
- Stir the reaction mixture at room temperature for a specified period (typically several hours) while monitoring the reaction progress by a suitable analytical technique (e.g., TLC or

HPLC).

- Upon completion, cool the reaction mixture in an ice bath to crystallize the product.
- Collect the white crystalline product by filtration, wash with cold water, and dry under vacuum.

A logical workflow for this synthesis is depicted in the following diagram:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of (Z)-Acetic acid, (hydroxyimino)-.

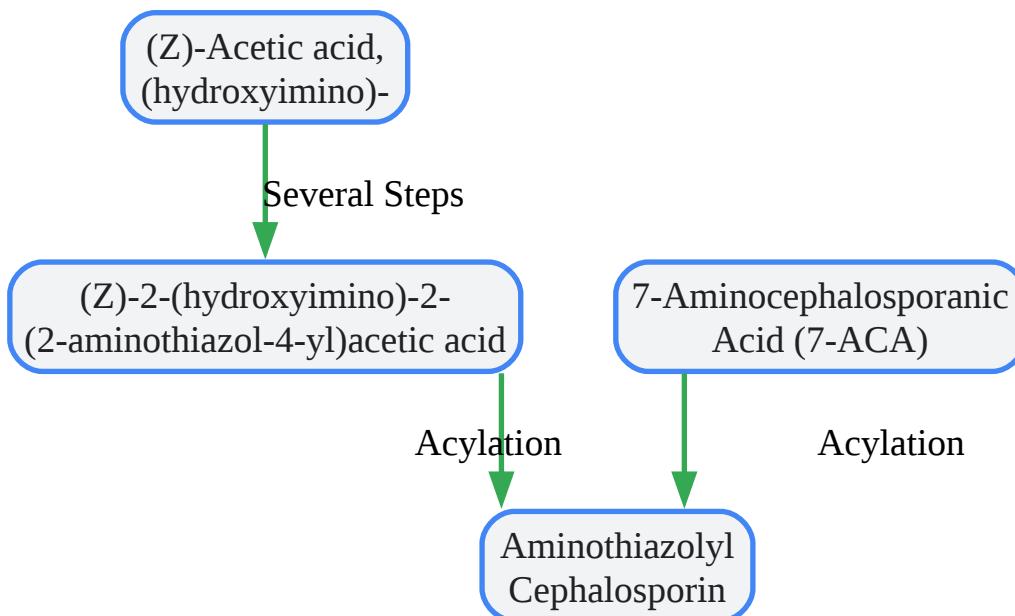
Biological Activity and Potential Applications in Drug Development

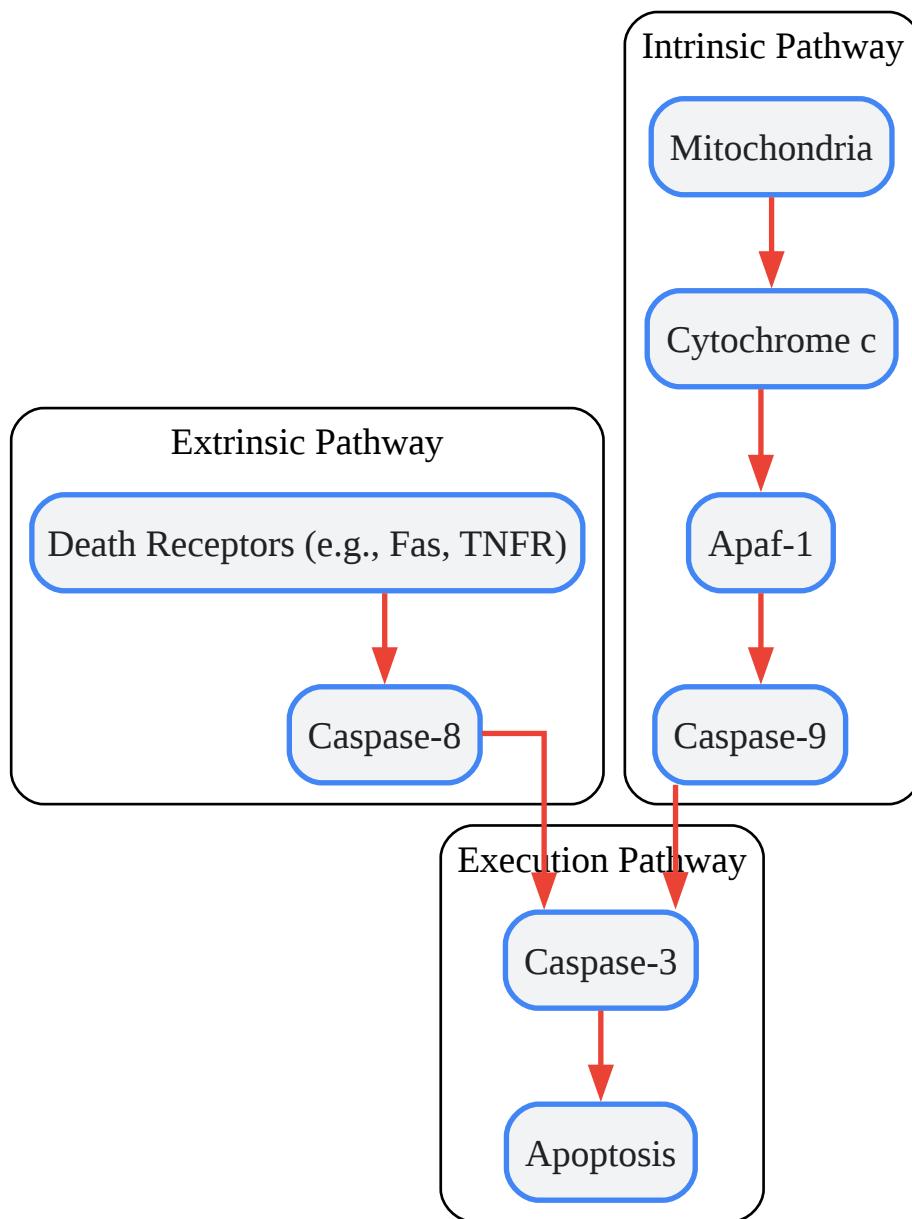
While (Z)-Acetic acid, (hydroxyimino)- itself has not been extensively studied for its biological activity, its metal complexes and its use as a synthetic intermediate highlight its relevance in drug development.

Cytotoxic and Apoptogenic Effects of a Platinum(II) Complex

A platinum(II) complex of glyoxylic acid oxime, specifically potassium [bis((Z)-2-(hydroxyimino)acetato)]platinate(II) ($K[Pt(GAO)(HGAO)]$), has demonstrated moderate

cytotoxic activity against the human leukemic cell line K562.[1][2] The complex was also found to induce apoptosis in these cells.[1]


Compound	Cell Line	Activity	IC ₅₀ (μM)
K[Pt(GAO)(HGAO)]	K562 (Human Leukemia)	Cytotoxic, Apoptogenic	62 ± 16


This finding is significant as it suggests that (Z)-Acetic acid, (hydroxyimino)- can serve as a ligand for the development of novel metal-based anticancer agents. The palladium(II) complex of this ligand has also been synthesized and characterized, though its cytotoxic activity was reported to be less potent than the platinum analog in the studied cell line.[1]

Role as a Precursor in Antibiotic Synthesis

(Z)-Acetic acid, (hydroxyimino)- is a key intermediate in the synthesis of various aminothiazolyl cephalosporins, a class of broad-spectrum β-lactam antibiotics. The (Z)-oxime moiety is a critical structural feature that confers stability against β-lactamase enzymes produced by resistant bacteria.

The general synthetic scheme involves the acylation of the 7-aminocephalosporanic acid (7-ACA) core with a side chain derived from (Z)-2-(hydroxyimino)-2-(2-aminothiazol-4-yl)acetic acid. This side chain is prepared from (Z)-Acetic acid, (hydroxyimino)-.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comprehensive literature review on Acetic acid, (hydroxyimino)-, (Z)-]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12441912#comprehensive-literature-review-on-acetic-acid-hydroxyimino-z]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com